Paricalcitol
Paricalcitol
Paricalcitol is a synthetic noncalcemic, nonphosphatemic vitamin D analogue. Paricalcitol binds to the vitamin D receptor and has been shown to reduce parathyroid hormone (PTH) levels. This agent also increases the expression of PTEN ('Phosphatase and Tensin homolog deleted on chromosome Ten'), a tumor-suppressor gene, in leukemic cells and cyclin-dependent kinase inhibitors, resulting in tumor cell apoptosis and tumor cell differentiation into normal phenotypes. (NCI04)
Paricalcitol, also known as zemplar or compound 49510, belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane. Thus, paricalcitol is considered to be a bile acid lipid molecule. Paricalcitol is a drug which is used for treatment of secondary hyperparathyroidism associated with chronic kidney disease (ckd) stage 3 and 4. Paricalcitol is considered to be a practically insoluble (in water) and relatively neutral molecule. Paricalcitol has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, paricalcitol is primarily located in the cytoplasm and membrane (predicted from logP). Paricalcitol can be biosynthesized from vitamin D2.
Paricalcitol is a seco-cholestane and a hydroxy seco-steroid. It has a role as an antiparathyroid drug. It derives from a vitamin D2.
Paricalcitol, also known as zemplar or compound 49510, belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane. Thus, paricalcitol is considered to be a bile acid lipid molecule. Paricalcitol is a drug which is used for treatment of secondary hyperparathyroidism associated with chronic kidney disease (ckd) stage 3 and 4. Paricalcitol is considered to be a practically insoluble (in water) and relatively neutral molecule. Paricalcitol has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, paricalcitol is primarily located in the cytoplasm and membrane (predicted from logP). Paricalcitol can be biosynthesized from vitamin D2.
Paricalcitol is a seco-cholestane and a hydroxy seco-steroid. It has a role as an antiparathyroid drug. It derives from a vitamin D2.
Brand Name:
Vulcanchem
CAS No.:
131918-61-1
VCID:
VC0538644
InChI:
InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1
SMILES:
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
Molecular Formula:
C27H44O3
Molecular Weight:
416.6 g/mol
Paricalcitol
CAS No.: 131918-61-1
Inhibitors
VCID: VC0538644
Molecular Formula: C27H44O3
Molecular Weight: 416.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 131918-61-1 |
---|---|
Product Name | Paricalcitol |
Molecular Formula | C27H44O3 |
Molecular Weight | 416.6 g/mol |
IUPAC Name | (1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
Standard InChI | InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1 |
Standard InChIKey | BPKAHTKRCLCHEA-UBFJEZKGSA-N |
Isomeric SMILES | C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C |
SMILES | CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Canonical SMILES | CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Appearance | Solid powder |
Colorform | White, crystalline powde |
Physical Description | Solid |
Description | Paricalcitol is a synthetic noncalcemic, nonphosphatemic vitamin D analogue. Paricalcitol binds to the vitamin D receptor and has been shown to reduce parathyroid hormone (PTH) levels. This agent also increases the expression of PTEN ('Phosphatase and Tensin homolog deleted on chromosome Ten'), a tumor-suppressor gene, in leukemic cells and cyclin-dependent kinase inhibitors, resulting in tumor cell apoptosis and tumor cell differentiation into normal phenotypes. (NCI04) Paricalcitol, also known as zemplar or compound 49510, belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane. Thus, paricalcitol is considered to be a bile acid lipid molecule. Paricalcitol is a drug which is used for treatment of secondary hyperparathyroidism associated with chronic kidney disease (ckd) stage 3 and 4. Paricalcitol is considered to be a practically insoluble (in water) and relatively neutral molecule. Paricalcitol has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, paricalcitol is primarily located in the cytoplasm and membrane (predicted from logP). Paricalcitol can be biosynthesized from vitamin D2. Paricalcitol is a seco-cholestane and a hydroxy seco-steroid. It has a role as an antiparathyroid drug. It derives from a vitamin D2. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | In water, 1.2X10-3 mg/L at 25 °C (est) 6.80e-03 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Paricalcitol; Zemplar; Compound 49510; 19-Nor-1alpha,25-dihydroxyvitamin D2; Paracalcin; Abbott brand of paricalcitol; paricalcitol; paricalcitol-d6; Zemplar; |
Vapor Pressure | 8.6X10-14 mm Hg at 25 °C (est) |
Reference | 1: Bulut G, Basbugan Y, Ari E, Erten R, Bektas H, Alp HH, Bayram I. Paricalcitol 2: Lee AS, Jung YJ, Thanh TN, Lee S, Kim W, Kang KP, Park SK. Paricalcitol 3: Cai P, Tang X, Qin W, Ji L, Li Z. Comparison between paricalcitol and active 4: Riera M, Anguiano L, Clotet S, Roca-Ho H, Rebull M, Pascual J, Soler MJ. 5: Egido J, Martínez-Castelao A, Bover J, Praga M, Torregrosa JV, 6: Afsar B, Agca E, Turk S. Comparison of erythropoietin resistance in 7: Ekart R, Bevc S, Hojs R, Hojs N. Proteinuria and albuminuria during and after 8: Husain K, Suarez E, Isidro A, Hernandez W, Ferder L. Effect of paricalcitol 9: Dáňová K, Klapetková A, Kayserová J, Šedivá A, Špíšek R, Jelínková LP. NF-κB, 10: Ritter CS, Zhang S, Delmez J, Finch JL, Slatopolsky E. Differential 11: Trillini M, Cortinovis M, Ruggenenti P, Reyes Loaeza J, Courville K, 12: Akizawa T, Akiba T, Hirakata H, Kinugasa E, Tominaga Y, Fukagawa M, Yokoyama 13: Nuijten M, Roggeri DP, Roggeri A, Novelli P, Marshall TS. Health economic 14: Thethi TK, Bajwa MA, Ghanim H, Jo C, Weir M, Goldfine AB, Umpierrez G, 15: Pisani A, Sabbatini M, Duro G, Colomba P, Riccio E. Antiproteinuric effect of 16: Nuijten M, Roggeri DP, Roggeri A, Novelli P, Marshall TS. Erratum to: Health 17: Hotha KK, Mullangi R, Lakshmanarao Krishnarao R, Roychowdhury S. Sensitive 18: Martinez-Fernandez I, Saracho R. Effects of paricalcitol on urinary calcium 19: Diez ER, Altamirano LB, García IM, Mazzei L, Prado NJ, Fornes MW, Carrión FD, 20: Stavenuiter AW, Farhat K, Vila Cuenca M, Schilte MN, Keuning ED, Paauw NJ, |
PubChem Compound | 5281104 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume